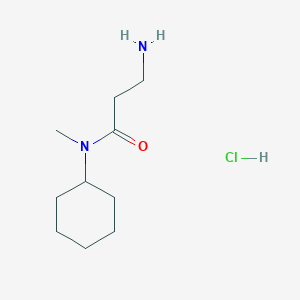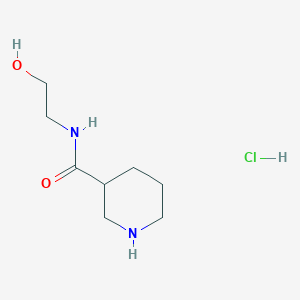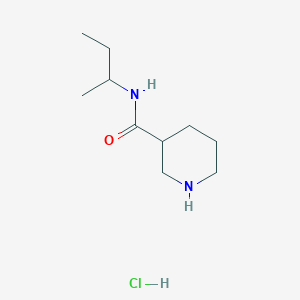
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine
Descripción general
Descripción
N1,N1-Diallyl-4-fluorobenzene-1,2-diamine is a compound with the formula C12H15FN2 and a molecular weight of 206.26 . Another related compound is N1,N1-Diallyl-4-bromo-1,2-benzenediamine .
Synthesis Analysis
While specific synthesis methods for “N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine” are not available, related compounds such as N1,N1-diallyl-4-fluorobenzene-1,2-diamine are available for bulk custom synthesis .Molecular Structure Analysis
The molecular structure of related compounds like N1,N1-Diallyl-4-bromo-1,2-benzenediamine can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like N1,N1-Diallyl-4-fluorobenzene-1,2-diamine can be found in databases like ChemSpider .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Application in Drug Development : N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine derivatives have been synthesized and evaluated for their biological activities. Compounds derived from similar structures have shown antimicrobial, antifungal, and anthelmintic activity (Saingar, Kumar, & Joshi, 2011).
Chemical Synthesis Techniques : Techniques have been developed for the synthesis of sulfonamide derivatives of related compounds, highlighting the chemical versatility and potential for creating a range of biologically active substances (Khazalpour & Nematollahi, 2015).
Corrosion Inhibition and Polymerization
Corrosion Inhibition : Compounds structurally similar to N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine have been used in the study of corrosion inhibition. They demonstrate significant potential in protecting metals like steel in corrosive environments (Ali & Saeed, 2001).
Polymer Research : The utility in polymer science is evident from the synthesis of polymers from related compounds. These polymers have been explored for their potential in various industrial applications, including as polyelectrolytes and corrosion inhibitors (Ali, Saeed, & EL-Sharif, 2012).
Molecular Structure and Catalysis
Molecular Structure Studies : Research on derivatives of similar compounds provides insights into the effects of different structures on molecular binding energies and reaction paths. These findings have implications in synthesizing new molecules and understanding their properties (Wang et al., 1985).
Catalytic Applications : Studies have shown the potential of related compounds in catalysis, such as in N-formylation of amines. This underscores their role in facilitating important chemical reactions in industrial and laboratory settings (Rostamnia & Doustkhah, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-ethylsulfonyl-1-N,1-N-bis(prop-2-enyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h4-5,7-8,11H,1-2,6,9-10,15H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONFTUOZJYTGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(CC=C)CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)

![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)

![Ethyl 3-amino-4-[3,4-dihydro-2(1H)-isoquinolinyl]-benzoate](/img/structure/B1398284.png)

![(4-Hydroxy-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398288.png)

![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)

